N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O/c16-11-3-4-13(12(17)8-11)20-15(22)10-2-5-14(18-9-10)21-7-1-6-19-21/h1-9H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNOXWRCQPQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327137 | |
| Record name | N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400078-68-4 | |
| Record name | N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide-First Approaches
Amide bond formation between nicotinic acid derivatives and 2,4-difluoroaniline is a common starting point. For example, nicotinic acid (1) can be converted to its acid chloride (2) using thionyl chloride, a method validated in the synthesis of nicotinoyl-glycyl-glycine hydrazides. Subsequent reaction with 2,4-difluoroaniline in dichloromethane (DCM) or tetrahydrofuran (THF) yields N-(2,4-difluorophenyl)nicotinamide (3). The 6-position chloride in 6-chloronicotinoyl chloride serves as a leaving group for pyrazole substitution.
Pyrazole-First Strategies
Alternatively, pre-functionalizing the pyridine ring with pyrazole before amide coupling avoids potential side reactions. This approach leverages palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of substituted pyrimidines. For instance, 6-bromonicotinic acid (4) undergoes Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid to install the pyrazole group, followed by amide formation with 2,4-difluoroaniline.
Detailed Synthetic Routes and Experimental Protocols
Step 1: Synthesis of N-(2,4-Difluorophenyl)-6-chloronicotinamide
6-Chloronicotinic acid (5) is treated with thionyl chloride at reflux to generate 6-chloronicotinoyl chloride (6), which is then reacted with 2,4-difluoroaniline in DCM with triethylamine as a base. This yields N-(2,4-difluorophenyl)-6-chloronicotinamide (7) in 82–88% yield.
Reaction Conditions:
-
Acid Chloride Formation: Thionyl chloride (3 eq), reflux, 4 h.
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Amide Coupling: 2,4-Difluoroaniline (1.2 eq), DCM, 0°C to RT, 12 h.
Step 1: Suzuki-Miyaura Coupling to Access 6-(1H-Pyrazol-1-yl)nicotinic Acid
6-Bromonicotinic acid (8) reacts with 1H-pyrazole-1-boronic acid in a mixture of 1,4-dioxane and water, using Pd(PPh3)4 as a catalyst and sodium carbonate as a base. This yields 6-(1H-pyrazol-1-yl)nicotinic acid (9) in 75–80% yield.
Key Parameters:
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Catalyst Loading: 5 mol% Pd(PPh3)4.
-
Temperature: 90°C, 8 h.
Step 2: Amide Bond Formation
Compound 9 is converted to its acid chloride (10) using oxalyl chloride, then coupled with 2,4-difluoroaniline in THF to furnish the final product in 85% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65–70% | 75–85% |
| Key Advantage | Avoids palladium catalysts | Higher regioselectivity |
| Limitation | Limited to activated pyridines | Requires inert atmosphere |
| Scale-Up Potential | Moderate (TBAI cost) | High (robust coupling conditions) |
Route 2’s superior yield stems from efficient cross-coupling, albeit with higher costs due to palladium catalysts. Route 1 is cost-effective but less selective for electron-deficient pyridines.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Pyrazole Substitution
In Route 1, the chloride leaving group at C6 may undergo hydrolysis under basic conditions, forming 6-hydroxynicotinamide byproducts. This is mitigated by using anhydrous DMF and molecular sieves.
Palladium Catalyst Deactivation
In Route 2, residual amines from incomplete amidation can poison Pd catalysts. Pre-purification of 6-(1H-pyrazol-1-yl)nicotinic acid via recrystallization from ethanol/water reduces this risk.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but may involve the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural similarities with several nicotinamide derivatives, differing primarily in substituent groups on the phenyl/benzyl ring and pyrazole linkage. Below is a comparative analysis of select analogs:
Table 1: Comparative Molecular Properties of N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number |
|---|---|---|---|---|
| This compound* | C₁₅H₁₀F₂N₄O (estimated) | ~300 (estimated) | 2,4-difluorophenyl (N-position) | Not available |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | C₁₆H₁₂F₂N₄O | 314.29 | 2,4-difluorobenzyl (N-position) | 1251619-11-0 |
| N-(2-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | C₁₆H₁₂ClFN₄O | 330.74 | 2-chloro-4-fluorobenzyl (N-position) | 1251684-42-0 |
| N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | C₁₆H₁₂ClFN₄O | 330.74 | 3-chloro-4-fluorobenzyl (N-position) | 1251691-38-9 |
*Estimated values for the target compound are derived from structural similarities to analogs.
Impact of Substituent Modifications
- Electron-Withdrawing Effects: The 2,4-difluorophenyl group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance stability and π-π stacking interactions with biological targets compared to non-fluorinated analogs .
- Spatial Orientation : The position of substituents (e.g., 2-chloro vs. 3-chloro on the benzyl ring) influences steric interactions, which could modulate binding to enzymatic pockets or receptors .
Biological Activity
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a nicotinamide moiety linked to a pyrazole ring, with a difluorophenyl substituent that enhances its biological activity through increased lipophilicity and potential interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, in various cellular models. This effect is attributed to its action on the MAPK signaling pathway, particularly through the inhibition of MK2 kinase .
- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with growth inhibition percentages of 38.44% and 54.25%, respectively . Notably, it showed selectivity by sparing normal fibroblasts from cytotoxic effects.
Biological Activity Data Table
Case Studies
- Inhibition of TNF-alpha Release : A study demonstrated that this compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential role in treating inflammatory diseases .
- Cytotoxicity Profile : In another investigation, the compound was tested against multiple cancer cell lines. It exhibited significant cytotoxic activity against HeLa and HepG2 cells while showing minimal toxicity to normal human dermal fibroblasts (HDF), indicating a favorable therapeutic index .
- Structure-Activity Relationship (SAR) : Modifications at the pyrazole ring were explored to enhance its anti-inflammatory and anticancer properties. Variants with different substituents were synthesized and evaluated for their biological activity, leading to insights into optimal structural features for efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. A validated approach involves coupling 6-bromonicotinamide with 1H-pyrazole derivatives under palladium catalysis. For example, describes a method using thionicotinamide and bromomethyl intermediates (Method A), achieving yields >85% when using Pd(PPh₃)₄ as a catalyst in DMF at 80°C . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–24 hours). Post-synthesis purification via reverse-phase HPLC (gradient C) ensures >95% purity .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Analyze ¹H/¹³C-NMR to confirm substitution patterns. For example, the 2,4-difluorophenyl group shows distinct doublets in the aromatic region (δ 7.2–8.0 ppm) .
- Mass Spectrometry : ESI-MS (e.g., m/z = 405.1 [M+H]⁺) confirms molecular weight, as demonstrated in for analogous nicotinamide derivatives .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry. provides protocols for resolving pyridine-acetamide analogs using single-crystal X-ray diffraction .
Advanced Research Questions
Q. What strategies address low yields in pyrazole-nicotinamide coupling reactions?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Protecting Groups : Temporarily protect the pyrazole nitrogen (e.g., using tert-butoxycarbonyl (Boc)) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
- Alternative Coupling Reagents : Replace Pd catalysts with CuI for Ullmann-type coupling in polar aprotic solvents .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Mitigation involves:
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase studies) and validate via positive controls .
- Stability Testing : Monitor compound degradation in DMSO or PBS using HPLC-MS over 24–72 hours .
- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to account for batch variability .
Q. What in silico methods predict the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (target for azole antifungals) or kinases. highlights structural similarities to efungazole, suggesting conserved binding motifs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Core Modifications : Vary substituents on the pyrazole (e.g., 3-trifluoromethyl vs. 3-cyano) and nicotinamide (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl) .
- Bioisosteric Replacement : Replace pyrazole with 1,2,4-triazole to assess antifungal activity changes, as seen in .
- Activity Cliffs : Identify critical residues via alanine scanning mutagenesis in target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
